2-Imidazol-1-YL-1-methyl-ethylamine dihydrochloride
Overview
Description
2-Imidazol-1-YL-1-methyl-ethylamine dihydrochloride is a useful research compound. Its molecular formula is C6H13Cl2N3 and its molecular weight is 198.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
2-Imidazol-1-yl-1-methyl-ethylamine dihydrochloride and its derivatives have been investigated for their potential as corrosion inhibitors. Studies demonstrate their effectiveness in protecting mild steel in hydrochloric acid solutions, highlighting the compound's utility in industrial applications where corrosion resistance is critical. The mechanism involves the formation of a protective layer on the metal surface, significantly reducing corrosion rates. Theoretical calculations support the empirical findings, indicating that these compounds offer a promising avenue for corrosion protection technologies (Zhang et al., 2015).
Catalysis in Organic Synthesis
In the realm of organic chemistry, this compound derivatives serve as efficient catalysts in transesterification and acylation reactions. These reactions are fundamental in synthesizing esters from alcohols, with the derivatives facilitating the process under mild conditions. Such catalytic activity underscores the importance of these compounds in streamlining synthetic pathways, potentially leading to more efficient and sustainable chemical manufacturing processes (Grasa et al., 2003).
Biological Activities
The biological activities of this compound derivatives are a significant area of research interest. These compounds have been evaluated for their potential as H2 receptor agonists, offering insights into their therapeutic applications. Additionally, studies have explored their antibacterial properties, indicating that these derivatives could contribute to developing new antimicrobial agents. This highlights the compound's potential impact on healthcare and medicine, offering new strategies for treating various conditions (Vitali et al., 1984).
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure .
Mode of Action
Imidazole compounds are known for their broad range of chemical and biological properties, which allow them to interact with various biological targets .
Biochemical Pathways
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Imidazole derivatives are known for their broad range of biological activities, suggesting that they can have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
1-imidazol-1-ylpropan-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-6(7)4-9-3-2-8-5-9;;/h2-3,5-6H,4,7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKURTZKYHMFBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CN=C1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590008 | |
Record name | 1-(1H-Imidazol-1-yl)propan-2-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158449-43-4 | |
Record name | 1-(1H-Imidazol-1-yl)propan-2-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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